

Solubility of (4-(Methylamino)phenyl)methanol in various organic solvents

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Compound of Interest

Compound Name: (4-(Methylamino)phenyl)methanol

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An In-depth Technical Guide to the Solubility of **(4-(Methylamino)phenyl)methanol** in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and applying the solubility of **(4-(Methylamino)phenyl)methanol** in various organic solvents. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and process development. This document delves into the theoretical principles governing the solubility of **(4-(Methylamino)phenyl)methanol**, outlines a rigorous experimental protocol for its quantitative determination using the widely accepted shake-flask method, and discusses the interpretation and application of the resulting data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility characteristics of this compound.

Introduction to (4-(Methylamino)phenyl)methanol and the Significance of Solubility

(4-(Methylamino)phenyl)methanol, with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol, is an organic compound featuring a substituted benzene ring.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its structure, possessing both a hydroxyl (-OH) and a secondary amine (-NHCH₃) functional

group, suggests a degree of polarity and the potential for hydrogen bonding, which are key determinants of its solubility.

The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development.^{[4][5]} Poor solubility can lead to a host of challenges, including unreliable results in biological assays, diminished bioavailability, and difficulties in formulating a stable and effective dosage form.^{[4][5]} A comprehensive understanding of the solubility of **(4-(Methylamino)phenyl)methanol** across a spectrum of organic solvents with varying polarities is therefore essential for its advancement as a potential therapeutic agent or intermediate.

This guide will provide the theoretical background and a practical, step-by-step methodology to empower researchers to generate reliable and reproducible solubility data for this specific molecule.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle "like dissolves like," which qualitatively describes the balance of intermolecular forces between the solute and the solvent. ^[6] For **(4-(Methylamino)phenyl)methanol**, its solubility in a given organic solvent will be dictated by the interplay of the following factors:

- **Polarity:** The presence of the hydroxyl and methylamino groups imparts polarity to the molecule. These groups can engage in dipole-dipole interactions and, more importantly, act as hydrogen bond donors and acceptors.
- **Hydrogen Bonding:** Solvents capable of hydrogen bonding (e.g., alcohols like methanol and ethanol) are expected to be effective at solvating **(4-(Methylamino)phenyl)methanol**. The energy gained from forming solute-solvent hydrogen bonds must overcome the energy required to break the solute-solute and solvent-solvent interactions.
- **Van der Waals Forces:** The phenyl ring contributes to the nonpolar character of the molecule, allowing for van der Waals interactions with nonpolar solvents.

Based on these principles, a qualitative prediction of solubility in different solvent classes can be made:

- Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated due to strong hydrogen bonding and polar interactions.
- Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): Moderate to good solubility is expected, driven by dipole-dipole interactions. While these solvents can accept hydrogen bonds, they do not donate them as readily as protic solvents.
- Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted as the polar functional groups of the solute will have unfavorable interactions with the nonpolar solvent molecules.

The following diagram illustrates the logical flow for assessing the solubility of an organic compound.

Caption: Logical workflow for determining the solubility profile.

Experimental Determination of Equilibrium Solubility

To obtain precise and accurate solubility data, the equilibrium or thermodynamic solubility must be determined. This is defined as the concentration of the compound in a saturated solution at equilibrium with an excess of the solid.^[7] The shake-flask method is the gold standard for this measurement due to its reliability and directness.^{[7][8]}

Materials and Equipment

- **(4-(Methylamino)phenyl)methanol** (solid form)
- Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide (DMSO), toluene, hexane)
- Scintillation vials or flasks with screw caps
- Orbital shaker or incubator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE)

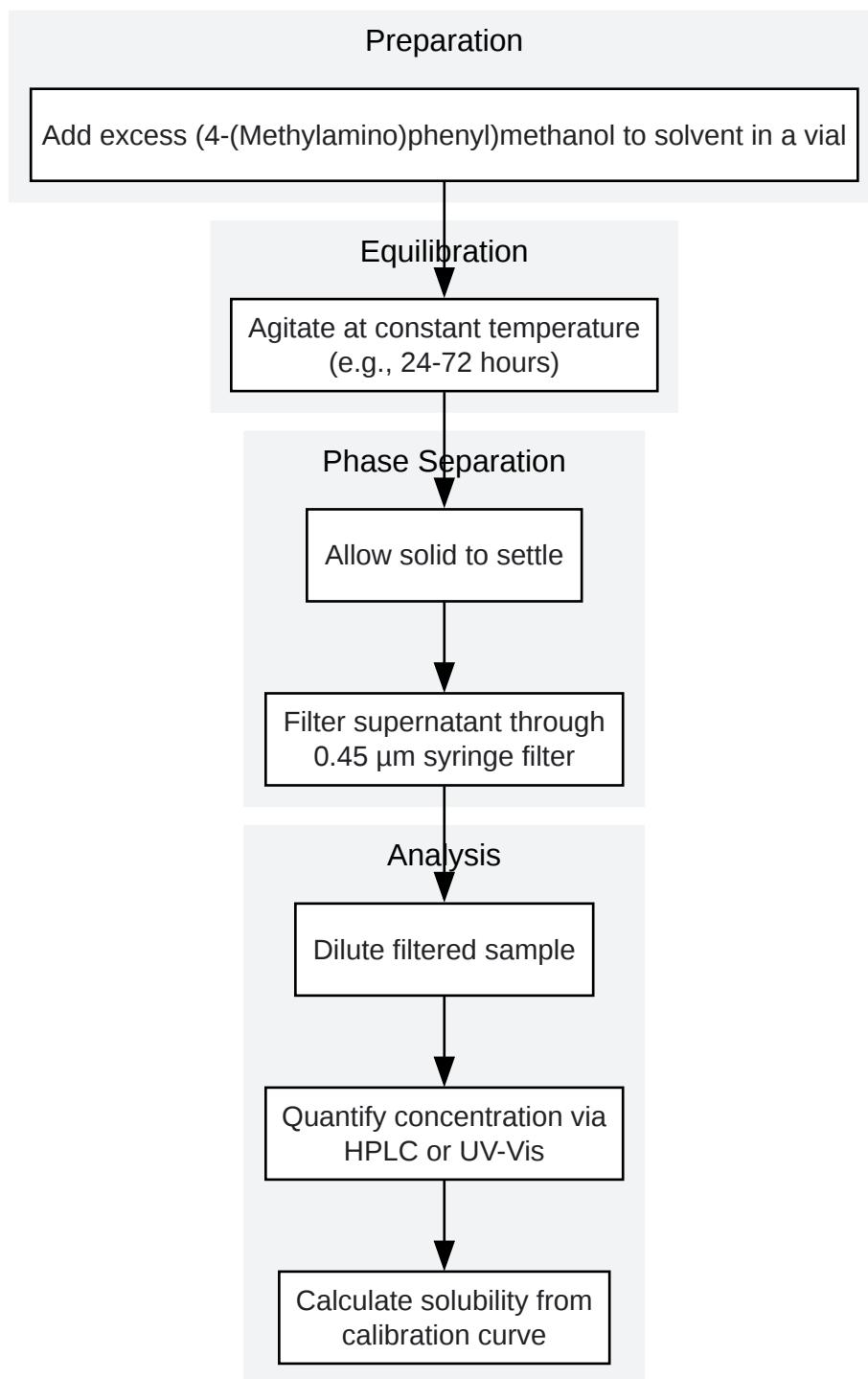
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Protocol: Shake-Flask Method

The following protocol outlines the determination of equilibrium solubility. This procedure should be performed for each selected solvent.

- Preparation: Add an excess amount of solid **(4-(Methylamino)phenyl)methanol** to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is to add approximately 10-20 mg of the compound to 2 mL of the solvent.
- Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. A typical timeframe is 24 to 72 hours.^{[7][9]} It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued, indicating equilibrium has been reached.^[7]
- Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. To separate the saturated solution from the undissolved solid, withdraw the supernatant and filter it through a syringe filter. Centrifugation prior to filtration can also be employed to pellet the majority of the solid.
- Quantification:
 - Accurately dilute a known volume of the filtered supernatant with a suitable solvent (often the mobile phase for HPLC).
 - Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.^{[4][10]}
 - A calibration curve prepared with known concentrations of **(4-(Methylamino)phenyl)methanol** is required for accurate quantification.

The experimental workflow is visualized in the diagram below.



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Caption: Experimental workflow for the Shake-Flask method.

Data Presentation and Interpretation

The experimentally determined solubility values should be compiled into a clear and concise table. This allows for easy comparison of the solubility of **(4-(Methylamino)phenyl)methanol** in different organic solvents.

Table 1: Hypothetical Solubility Data for (4-(Methylamino)phenyl)methanol at 25 °C

| Solvent Class | Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |
|---------------|----------|----------------|----------------------|----------------------|--------------------|
| Polar Protic | Methanol | 5.1 | 32.7 | [Experimental Value] | [Calculated Value] |
| Ethanol | 4.3 | 24.5 | [Experimental Value] | [Calculated Value] | |
| Polar Aprotic | Acetone | 5.1 | 20.7 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 4.4 | 6.0 | [Experimental Value] | [Calculated Value] | |
| Acetonitrile | 5.8 | 37.5 | [Experimental Value] | [Calculated Value] | |
| DMSO | 7.2 | 46.7 | [Experimental Value] | [Calculated Value] | |
| Nonpolar | Toluene | 2.4 | 2.4 | [Experimental Value] | [Calculated Value] |
| Hexane | 0.1 | 1.9 | [Experimental Value] | [Calculated Value] | |

Note: The values in this table are placeholders and must be determined experimentally.

The interpretation of this data will involve correlating the observed solubility with the properties of the solvents. It is expected that solubility will generally increase with the solvent's polarity and its ability to participate in hydrogen bonding. This quantitative data is invaluable for

selecting appropriate solvents for chemical reactions, purification processes such as crystallization, and for the development of liquid formulations.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of **(4-(Methylamino)phenyl)methanol** in organic solvents. By following the detailed shake-flask protocol, researchers can generate high-quality, reliable solubility data. This data is fundamental for making informed decisions in process chemistry, formulation development, and other areas of pharmaceutical science, ultimately facilitating the successful progression of this compound through the development pipeline.

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